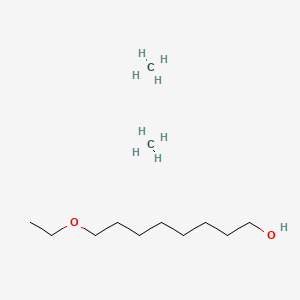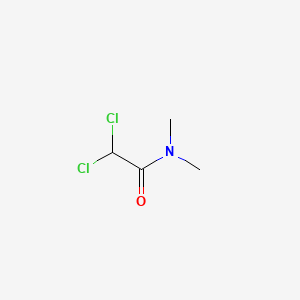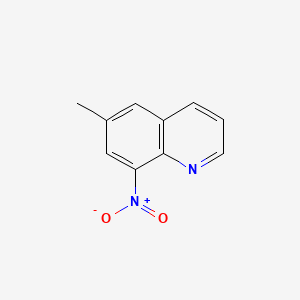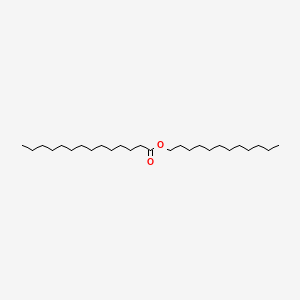
Myristate de lauryle
Vue d'ensemble
Description
Lauryl myristate is an ester derived from lauryl alcohol and myristic acid. It is commonly used in the cosmetics and personal care industry due to its emollient properties, which help to soften and smooth the skin. Lauryl myristate is a white or yellowish solid that is soluble in oils and insoluble in water .
Applications De Recherche Scientifique
Lauryl myristate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient, skin conditioning agent, and opacifying agent in products such as lotions, creams, and makeup.
Pharmaceuticals: Acts as a penetration enhancer in topical formulations, improving the delivery of active ingredients through the skin.
Food Industry: Used as a food additive and flavoring agent.
Chemical Research: Employed as a model compound in studies of esterification and transesterification reactions.
Mécanisme D'action
Target of Action
Lauryl myristate, also known as dodecyl tetradecanoate, is a fatty acid ester . The primary targets of lauryl myristate are the lipid bilayer structures in the stratum corneum (SC), the outermost layer of the skin . These structures play a crucial role in maintaining the skin’s barrier function, protecting against water loss and undesired penetration of exogenous substances .
Mode of Action
Lauryl myristate interacts with its targets by integrating itself within the lipid bilayers of the SC . This interaction disrupts the packing of the lipids, causing the lipid structure of the SC to become more fluid . As a result, the diffusion coefficient of the permeant (the substance being absorbed) is increased .
Biochemical Pathways
The disruption of the lipid bilayer structure in the SC affects the skin’s barrier function . This change facilitates the transport of drugs or other substances across the skin barrier, altering the biochemical pathways involved in their absorption . .
Pharmacokinetics
Its ability to increase the permeability of the sc suggests that it may enhance the absorption and distribution of substances applied to the skin .
Result of Action
The primary result of lauryl myristate’s action is an increase in the permeability of the SC, facilitating the transport of substances across the skin barrier . This effect can enhance the efficacy of topical drugs and other substances by improving their absorption and distribution .
Action Environment
The action of lauryl myristate can be influenced by various environmental factors. For example, the presence of other substances can affect its ability to disrupt the lipid bilayer structure in the SC . Additionally, factors such as temperature and pH may also influence its efficacy and stability . .
Analyse Biochimique
Biochemical Properties
Lauryl myristate undergoes a process called N-myristoylation, which is the attachment of a 14-carbon fatty acid, myristate, onto the N-terminal glycine residue of target proteins . This process is catalyzed by N-myristoyltransferase (NMT), a ubiquitous enzyme in eukaryotes . The attachment of a myristoyl group increases specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners .
Cellular Effects
Lauryl myristate is used in a variety of cosmetics and skincare products to improve the texture of formulations and help to keep the skin moisturized and hydrated . It has been shown to improve skin hydration and reduce moisture loss from the skin surface . It is not a particularly active ingredient, apart from adding moisture it does little else for the skin .
Molecular Mechanism
The molecular mechanism of lauryl myristate involves the process of N-myristoylation. This process is crucial for proteins participating in various biological functions, including signal transduction, cellular localization, and oncogenesis . The attachment of a myristoyl group to proteins increases specific protein–protein interactions, leading to the subcellular localization of myristoylated proteins with its signaling partners .
Temporal Effects in Laboratory Settings
Lauryl myristate is a stable compound and less likely to oxidize or degrade over time
Dosage Effects in Animal Models
In animal tests, undiluted lauryl myristate was moderately irritating but was not a skin sensitizer . The median lethal dose (LD50) of lauryl myristate was greater than 8 g/kg in rats . More comprehensive studies on the dosage effects of lauryl myristate in animal models are needed.
Metabolic Pathways
Lauryl myristate is involved in the process of N-myristoylation, a type of protein lipidation . This process is catalyzed by the enzyme N-myristoyltransferase (NMT), which is involved in various metabolic pathways .
Transport and Distribution
It is known that lauryl myristate is soluble in mineral oil and insoluble in water, isopropyl alcohol, ethyl alcohol, glycerol, and propylene glycol .
Subcellular Localization
The subcellular localization of lauryl myristate is influenced by the process of N-myristoylation. The attachment of a myristoyl group to proteins increases specific protein–protein interactions, leading to the subcellular localization of myristoylated proteins with its signaling partners
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lauryl myristate is typically synthesized through the esterification of lauryl alcohol and myristic acid. The reaction involves heating the two reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to remove the water formed during the reaction and drive the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the production of lauryl myristate often involves the use of continuous reactors to maintain a steady state of reactants and products. The process may also include purification steps such as distillation or crystallization to obtain the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Lauryl myristate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, lauryl myristate can be hydrolyzed back into lauryl alcohol and myristic acid.
Transesterification: Lauryl myristate can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Lauryl alcohol and myristic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and alcohols.
Comparaison Avec Des Composés Similaires
Lauryl myristate is similar to other fatty acid esters such as isopropyl myristate, cetyl myristate, and ethyl myristate. These compounds share similar emollient and skin conditioning properties but differ in their molecular structures and specific applications.
Isopropyl Myristate: Commonly used as a skin conditioning agent and emollient in cosmetics.
Cetyl Myristate: Used in formulations requiring a higher melting point and more solid consistency.
Ethyl Myristate: Employed in products where a lighter, more volatile ester is desired.
Lauryl myristate is unique in its balance of emollient properties and penetration enhancement, making it a versatile ingredient in various formulations .
Propriétés
IUPAC Name |
dodecyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26(27)28-25-23-21-19-17-14-12-10-8-6-4-2/h3-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQOCHPHORLRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062120 | |
| Record name | Tetradecanoic acid, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-64-4 | |
| Record name | Dodecyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanoic acid, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5V732TTKE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1605660.png)
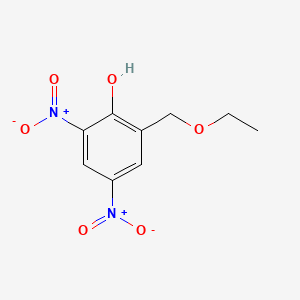
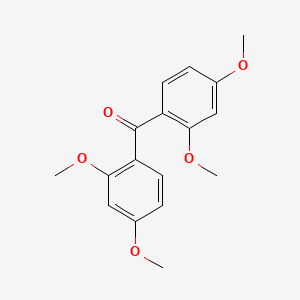
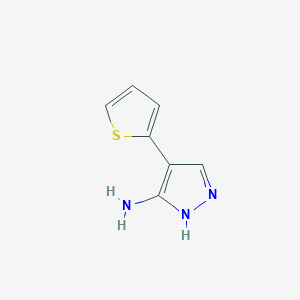
![3-Oxo-n-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1605666.png)
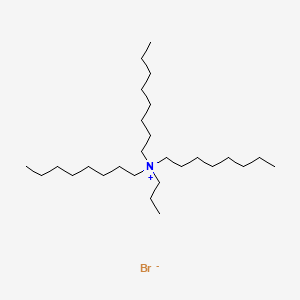
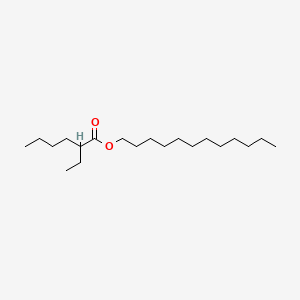
![Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate](/img/structure/B1605673.png)
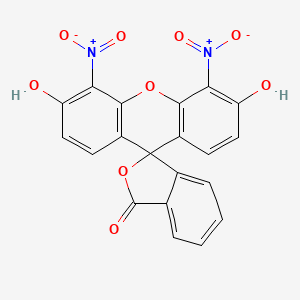
![Bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate, stereoisomer](/img/structure/B1605676.png)

